molecular formula C23H25ClN4O4 B11420492 1-{5-Chloro-4-[(4-acetamidophenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid

1-{5-Chloro-4-[(4-acetamidophenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid

Cat. No.: B11420492
M. Wt: 456.9 g/mol
InChI Key: AHBMKERMRXEEBB-UHFFFAOYSA-N
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Description

1-{5-Chloro-4-[(4-acetamidophenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyridazinone core with an adamantane moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-{5-Chloro-4-[(4-acetamidophenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid typically involves multiple steps:

    Formation of the pyridazinone core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under controlled conditions.

    Introduction of the adamantane moiety: This step often involves the use of adamantane derivatives, which are reacted with the pyridazinone intermediate under specific conditions to form the final product.

    Industrial production methods: Industrial synthesis may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency. The exact methods can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

1-{5-Chloro-4-[(4-acetamidophenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using appropriate reagents.

    Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Scientific Research Applications

1-{5-Chloro-4-[(4-acetamidophenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-{5-Chloro-4-[(4-acetamidophenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

1-{5-Chloro-4-[(4-acetamidophenyl)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-2-carboxylic acid can be compared to other similar compounds, such as:

    Pyridazinone derivatives: These compounds share the pyridazinone core but differ in their substituents, leading to variations in their properties and applications.

    Adamantane derivatives: Compounds with the adamantane moiety are known for their stability and unique structural features, making them useful in various fields.

    Unique features: The combination of the pyridazinone core with the adamantane moiety in this compound provides a distinct set of properties that can be leveraged for specific applications.

Properties

Molecular Formula

C23H25ClN4O4

Molecular Weight

456.9 g/mol

IUPAC Name

1-[4-(4-acetamidoanilino)-5-chloro-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid

InChI

InChI=1S/C23H25ClN4O4/c1-12(29)26-16-2-4-17(5-3-16)27-18-11-25-28(21(30)20(18)24)23-9-13-6-14(10-23)8-15(7-13)19(23)22(31)32/h2-5,11,13-15,19,27H,6-10H2,1H3,(H,26,29)(H,31,32)

InChI Key

AHBMKERMRXEEBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4C(=O)O)Cl

Origin of Product

United States

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